2-Ethenyl-4-methyl-1,3-thiazole

描述

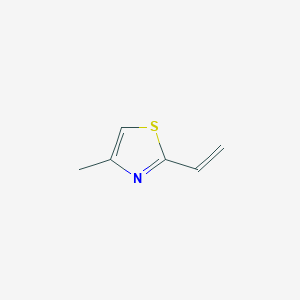

Structure

3D Structure

属性

IUPAC Name |

2-ethenyl-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-3-6-7-5(2)4-8-6/h3-4H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGAITABUZKUUED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602967 | |

| Record name | 2-Ethenyl-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45534-10-9 | |

| Record name | 2-Ethenyl-4-methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45534-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethenyl-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethenyl 4 Methyl 1,3 Thiazole and Analogues

Established Synthetic Routes to the 1,3-Thiazole Core

The construction of the 1,3-thiazole ring can be achieved through several reliable and well-established synthetic strategies. These methods provide access to a wide variety of substituted thiazoles, laying the groundwork for the synthesis of more complex derivatives.

Hantzsch Thiazole (B1198619) Synthesis and its Adaptations

First described in 1887 by Arthur Hantzsch, the Hantzsch thiazole synthesis remains a cornerstone for the formation of the thiazole nucleus. researchgate.net The classical approach involves the condensation reaction between an α-haloketone and a thioamide. researchgate.netsigmaaldrich.com The reaction proceeds through an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring. organic-chemistry.orgnih.gov This method is known for its simplicity and often provides high yields of the desired products. organic-chemistry.orgwikipedia.org

The general mechanism of the Hantzsch thiazole synthesis can be summarized as follows:

Nucleophilic attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone, displacing the halide.

Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon, forming a five-membered ring.

Dehydration: Elimination of a molecule of water leads to the formation of the aromatic 1,3-thiazole ring.

Numerous adaptations of the Hantzsch synthesis have been developed to improve yields, broaden the substrate scope, and introduce diverse functionalities. These modifications include the use of microwave irradiation to accelerate the reaction, the employment of solid-supported catalysts, and conducting the reaction under acidic conditions, which can influence the regioselectivity of the cyclization. wikipedia.orgyoutube.com For instance, the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiourea and substituted benzaldehydes in the presence of a reusable silica-supported tungstosilicic acid catalyst has been shown to be an efficient and environmentally friendly method for the synthesis of novel thiazole derivatives. wikipedia.org

Cycloaddition Reactions in Thiazole Ring Formation

Cycloaddition reactions offer a powerful and convergent approach to the synthesis of five-membered heterocyclic rings, including thiazoles. These reactions, particularly [3+2] cycloadditions, involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form the heterocyclic ring in a single step. organic-chemistry.orgresearchgate.net

One notable example is the [3+2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with nitriles, such as CF3CN, to produce 2-substituted thiazoles. rsc.org This method provides a route to thiazoles with specific substitution patterns that may be difficult to achieve through other means. The reaction is believed to proceed through a concerted mechanism, leading to the formation of the thiazole ring with high regioselectivity.

Diels-Alder reactions, a type of [4+2] cycloaddition, have also been explored in the context of thiazole chemistry. While the thiazole ring itself is aromatic and generally possesses low reactivity as a diene, certain substituted thiazoles, such as 4-alkenylthiazoles, can participate as the diene component in Diels-Alder reactions. organic-chemistry.orgmdpi.com These reactions allow for the functionalization of the thiazole ring and the construction of complex polycyclic systems. organic-chemistry.org

Multi-component Reaction Strategies for Thiazole Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules, including thiazole derivatives. wikipedia.orgyoutube.com

One-pot syntheses based on the Hantzsch reaction principle are common. For example, a three-component reaction of an α-haloketone, a thioamide or thiourea, and another component, such as an aldehyde, can lead to highly substituted thiazoles in a single step. wikipedia.org A novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas as a catalyst, demonstrating the potential for biocatalysis in heterocyclic synthesis. organic-chemistry.org

The Ugi reaction, a well-known MCR, has also been adapted for the synthesis of thiazoles. While the direct formation of the thiazole ring in a classical Ugi reaction is not typical, a post-condensation modification of the Ugi product can lead to the formation of thiazole derivatives. nih.govrsc.org For instance, endothiopeptides, readily accessible via the Ugi reaction using thio acids, can be converted into thiazoles. nih.govrsc.org

Targeted Synthesis of 2-Ethenyl-4-methyl-1,3-thiazole

The synthesis of the specifically substituted this compound requires a more targeted approach, focusing on the introduction of the ethenyl (vinyl) group at the C2 position and the methyl group at the C4 position of the thiazole ring.

Precursor Chemistry and Olefin Metathesis Approaches

A plausible strategy for the synthesis of this compound involves the initial construction of a 4-methylthiazole precursor bearing a suitable functional group at the C2 position, which can then be converted to the ethenyl group.

Olefin metathesis has become a powerful tool for the formation of carbon-carbon double bonds. sigmaaldrich.com In the context of our target molecule, a cross-metathesis reaction between a 2-allyl-4-methylthiazole precursor and a suitable olefin partner, catalyzed by a ruthenium-based catalyst (e.g., Grubbs catalyst), could potentially yield this compound. sigmaaldrich.comnih.gov The success of this approach would depend on the efficient synthesis of the 2-allyl-4-methylthiazole precursor and the selectivity of the metathesis reaction.

Ethenylation Strategies at the C2 Position

Direct introduction of the ethenyl group at the C2 position of a pre-formed 4-methylthiazole ring is a key strategy. This can be achieved through several modern cross-coupling reactions or by olefination of a suitable C2-functionalized precursor.

Cross-Coupling Reactions:

Stille Coupling: This palladium-catalyzed reaction involves the coupling of an organostannane with an organic halide. wikipedia.org A 2-halo-4-methylthiazole could be coupled with vinyltributylstannane to afford the desired product. researchgate.netwikipedia.org The Stille reaction is known for its tolerance of a wide range of functional groups. wikipedia.org

Suzuki Coupling: Another powerful palladium-catalyzed cross-coupling reaction, the Suzuki coupling utilizes an organoboron compound (e.g., a boronic acid or ester) and an organic halide. researchgate.net The reaction of a 2-halo-4-methylthiazole with vinylboronic acid or its esters in the presence of a palladium catalyst and a base would be a viable route to this compound. researchgate.net Microwave-assisted Suzuki couplings in aqueous media have been shown to be efficient for the synthesis of substituted thiazoles. researchgate.net

Olefination of a 2-Formyl Precursor:

An alternative and widely used approach involves the olefination of a carbonyl compound. This two-step strategy would first require the synthesis of 2-formyl-4-methylthiazole . This aldehyde can then be converted to the ethenyl group using classic olefination reactions:

Wittig Reaction: The reaction of 2-formyl-4-methylthiazole with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), would yield this compound. The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and ketones.

Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction employs a phosphonate carbanion, which is generally more nucleophilic and less basic than a Wittig ylide. organic-chemistry.org The HWE reaction of 2-formyl-4-methylthiazole with a suitable phosphonate reagent, such as diethyl methylphosphonate, would also lead to the formation of the target molecule, often with high stereoselectivity for the (E)-alkene. organic-chemistry.org

The choice of a specific synthetic route will depend on factors such as the availability of starting materials, desired yield, and the scalability of the process. The combination of established thiazole ring-forming reactions with modern olefination and cross-coupling techniques provides a versatile toolbox for the synthesis of this compound and its analogs.

Regioselective Functionalization Techniques

The functionalization of the thiazole ring is a critical aspect of synthesizing substituted derivatives like this compound. The inherent electronic properties of the thiazole nucleus dictate its reactivity. The proton at the C2 position is the most acidic and susceptible to deprotonation by strong bases, making it a prime site for introducing substituents. The C5 position is the most electron-rich and thus the preferred site for electrophilic substitution, while the C4 position is comparatively less reactive. wikipedia.org

Modern synthetic chemistry has developed catalytic methods to override these natural reactivities and achieve controlled functionalization at specific positions. Palladium-catalyzed C-H activation is a powerful tool for the regioselective construction of multifunctionalized thiazole derivatives. rsc.org This approach enables the sequential and programmed introduction of substituents at the C2, C4, and C5 positions, providing a versatile route to complex thiazole structures from simpler starting materials. rsc.org

For instance, a one-pot, solvent-free method has been developed for the regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles. researchgate.net This reaction proceeds by generating an α-bromo-1,3-diketone in situ, which then reacts with a thioamide. The methodology shows broad functional group tolerance and exclusively yields a single regioisomer in high yields. researchgate.net Such techniques are crucial for building the specific substitution pattern found in this compound.

Other regioselective methods include the iron(III)-catalyzed synthesis of benzothiazoles via C-H functionalization and cyclocondensation reactions that yield specific isomers based on the starting materials. nih.govresearchgate.net For example, the reaction of 2-[bis(methylthio)methylene]malononitrile with 2-aminobenzenethiol, followed by treatment with phosphorus pentasulfide and subsequent reaction with α-bromocarbonyl compounds, leads to specific regioisomers of substituted thiazoles. researchgate.net

Synthesis of Stereochemical Variants of this compound

Creating stereochemical variants of this compound involves introducing chirality either in the substituents or by forming a chiral center on the thiazole ring itself, often during its synthesis. This is typically achieved through enantioselective or diastereoselective methods.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For thiazole derivatives, this can be accomplished by using chiral starting materials or by employing chiral catalysts or reagents during the synthesis. For example, asymmetric routes to 2,4,5-trisubstituted Δ²-thiazolines, which are precursors to thiazoles, have been developed from α,β-unsaturated methyl esters. nih.gov Key steps in this process include Sharpless asymmetric dihydroxylation, which introduces chirality with high enantiomeric excess (up to 97%). nih.gov

Cascade reactions can also be employed to generate chiral thiazole-containing systems with high atom efficiency and stereospecificity. The reaction of β-aminoalcohols with 2,5-dihydroxy-1,4-dithiane can lead to the formation of oxazolidinylthiazolidines, creating two stereogenic centers with high enantiospecificity in a one-pot reaction. nih.gov While not directly yielding an ethenylthiazole, these methods demonstrate how chiral centers can be installed in thiazole-related scaffolds.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After serving its purpose, the auxiliary can be removed and often recovered for reuse. wikipedia.org A well-known example is the use of Oppolzer's camphorsultam, which has been used to introduce chirality into thiazole-based ligands. These chiral ligands were subsequently used in iridium-catalyzed asymmetric hydrogenation of olefins, demonstrating the transfer of chirality for a catalytic process. nih.gov

Asymmetric catalysis involves the use of a chiral catalyst to produce a chiral product. This strategy is highly efficient as a small amount of the catalyst can generate a large quantity of the desired enantiomer. In the context of thiazole synthesis, chiral N,N'-dioxide-Sc(III) complexes have been used as catalysts for asymmetric (3+3) annulation reactions to produce chiral sulfur-containing heterocycles. mdpi.com Similarly, chiral thiourea catalysts have been employed in asymmetric Mannich/cyclization tandem reactions to construct complex spirocyclic compounds containing a benzothiazolimine scaffold with excellent diastereoselectivities and enantioselectivities. mdpi.com These catalytic systems could potentially be adapted to control the stereochemistry of substituents on the this compound framework.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of thiazoles aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the use of alternative reaction media, solvent-free conditions, and energy-efficient activation methods like microwave irradiation and mechanochemistry.

Solvent-free reactions offer significant environmental benefits by eliminating the need for organic solvents, which are often volatile, toxic, and difficult to dispose of. An efficient, one-pot regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles has been successfully carried out under solvent-free conditions by triturating the reactants. researchgate.net Another example is the rapid synthesis of hydrazinyl thiazoles, which can be achieved under solvent- and catalyst-free conditions using microwave irradiation. researchgate.net

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of various thiazole derivatives has been successfully performed in aqueous media. For instance, a catalyst-free, multicomponent domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides has been reported to proceed efficiently in water under microwave conditions. bepls.com Similarly, a high-yielding procedure for 4-substituted-2-(alkylsulfanyl)thiazoles from dithiocarbamates and α-halocarbonyl compounds has been developed using water as the solvent. bepls.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. The Hantzsch thiazole synthesis, a cornerstone reaction for creating the thiazole ring, has been adapted for microwave conditions. nih.govrasayanjournal.co.in This approach has been used to synthesize a variety of thiazole derivatives, including complex N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, with dramatic reductions in reaction time and improved yields. nih.gov

| Product | Conventional Method (Yield, Time) | Microwave Method (Yield, Time) |

|---|---|---|

| 6a | 70%, 8h | 95%, 30 min |

| 6b | 65%, 8h | 92%, 30 min |

| 6e | 68%, 8h | 94%, 30 min |

| 6i | 65%, 8h | 90%, 30 min |

Mechanochemistry, which involves inducing reactions in solids by grinding or milling, represents another eco-friendly, solvent-free synthetic method. While specific applications to this compound are not widely documented, mechanochemical approaches have been successfully used for the synthesis of other nitrogen- and sulfur-containing heterocycles, demonstrating the potential of this technique for thiazole synthesis.

Catalyst Development for Sustainable Synthesis

The development of sustainable synthetic methods for this compound and its analogues is driven by the principles of green chemistry, which prioritize the use of renewable materials, reduction of waste, and employment of milder, more efficient reaction conditions. A cornerstone of this approach is the innovation in catalyst design, moving away from stoichiometric reagents and hazardous catalysts towards reusable, highly efficient, and environmentally benign catalytic systems. Research has focused on heterogeneous catalysts, biocatalysts, and nanocatalysts to improve the ecological footprint of thiazole synthesis.

Heterogeneous Catalysts for Enhanced Reusability

A significant advancement in the sustainable synthesis of thiazole derivatives is the application of solid-supported heterogeneous catalysts. These catalysts are advantageous as they can be easily separated from the reaction mixture by simple filtration, allowing for their recovery and reuse over multiple cycles. This minimizes catalyst waste and reduces the cost of synthesis.

One prominent example is the use of silica-supported tungstosilisic acid (SiW/SiO₂) as a reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. mdpi.comsemanticscholar.orgresearchgate.net This method offers high yields (79-90%) under either conventional heating or more sustainable ultrasonic irradiation, which can often reduce reaction times and energy consumption. mdpi.comsemanticscholar.org The catalyst's ability to be recovered and reused without a significant loss of activity is a key feature of its sustainability. mdpi.comsemanticscholar.org

| Parameter | Condition/Cycle | Yield (%) | Reference |

|---|---|---|---|

| Catalyst Amount | Optimized Loading | 90 | mdpi.com |

| Reusability | Cycle 1 | 90 | mdpi.com |

| Cycle 2 | 89 | ||

| Cycle 3 | 88 | ||

| Cycle 4 | 87 |

Biocatalysts and Renewable Supports

The use of catalysts derived from renewable resources, known as biocatalysts, represents a frontier in green chemistry. nih.govmdpi.com Chitosan, a biopolymer derived from chitin, has emerged as a valuable support for creating sustainable catalysts due to its biodegradability, non-toxicity, and abundance. nih.govmdpi.com

Researchers have developed a pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel as a highly effective and recyclable biocatalyst for synthesizing thiazole derivatives. mdpi.com This catalyst provides high yields under mild conditions, particularly when paired with ultrasonic irradiation. mdpi.com Similarly, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) has been shown to be a potent, eco-friendly biocatalyst with superior thermal stability and a larger surface area compared to unmodified chitosan. nih.gov The TCsSB catalyst was effective in synthesizing thiazoles in ethanol, a green solvent, and could be reused multiple times with only a minor decrease in efficacy. nih.gov

| Catalyst State | Yield of Thiazole Derivative (%) |

|---|---|

| New Catalyst | 87 |

| Recycle 1 | 83 |

| Recycle 2 | 81 |

Enzymes also offer a promising avenue for sustainable catalysis. Trypsin from porcine pancreas (PPT) has been successfully used in a novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives, achieving high yields of up to 94% under mild conditions (45 °C) in ethanol. semanticscholar.org This method highlights the potential of enzymes to catalyze complex organic transformations with high efficiency and selectivity, expanding their application beyond traditional biochemical reactions. semanticscholar.org

Catalysis for Precursors of this compound

While direct sustainable catalytic routes to this compound are not extensively documented, methods for key precursors and analogues have been developed. An efficient and eco-friendly preparation of 4-methyl-5-formylthiazole, a direct precursor that can be converted to the target compound, has been reported. nih.gov This method utilizes a Palladium on Barium Sulfate (Pd/BaSO₄) catalyst for the hydrogenation of 4-methylthiazole-5-carboxylic acid chloride. nih.gov This process is more environmentally friendly and suitable for industrial production compared to methods that use hazardous oxidizing agents like manganese dioxide or chromium trioxide. nih.gov

The development of such catalytic systems is crucial for building a sustainable chemical industry. By focusing on catalyst reusability, renewable feedstocks, and milder reaction conditions, chemists can significantly reduce the environmental impact of producing valuable compounds like this compound and its derivatives.

Chemical Reactivity and Mechanistic Transformations of 2 Ethenyl 4 Methyl 1,3 Thiazole

Electrophilic Aromatic Substitution Reactions of the Thiazole (B1198619) Ring

The thiazole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents on the ring. In 2-ethenyl-4-methyl-1,3-thiazole, the electron-donating methyl group at the C4 position and the ethenyl group at the C2 position influence the regioselectivity of these reactions.

Calculations of pi-electron density indicate that the C5 position is the most electron-rich and therefore the primary site for electrophilic attack. wikipedia.orgyoutube.com Electron-donating substituents at the C2 and C4 positions further enhance the nucleophilicity of the C5 position. pharmaguideline.com

Common electrophilic substitution reactions for thiazoles include:

Halogenation: Thiazoles can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com The reaction typically occurs at the C5 position. pharmaguideline.com

Nitration: Nitration can be achieved using a mixture of nitric and sulfuric acids, also favoring the C5 position. numberanalytics.com

Sulfonation: Sulfonation of the thiazole ring is another example of electrophilic substitution that predominantly occurs at the C5 position. pharmaguideline.com

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, thiazoles can undergo Friedel-Crafts acylation. numberanalytics.com

The general mechanism for electrophilic aromatic substitution on the thiazole ring involves the attack of the electrophile on the electron-rich C5 position, forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent loss of a proton restores the aromaticity of the thiazole ring.

Nucleophilic Additions and Substitutions on the Thiazole Core

While the thiazole ring is generally electron-rich, the C2 position is the most electron-deficient and, therefore, susceptible to nucleophilic attack. pharmaguideline.com However, nucleophilic substitution reactions on the thiazole ring are less common than electrophilic substitutions and often require the presence of a good leaving group or activation of the ring. pharmaguideline.comnumberanalytics.com

Key aspects of nucleophilic reactions on the thiazole core include:

Deprotonation at C2: The proton at the C2 position of the thiazole ring is acidic and can be removed by strong bases like organolithium reagents. pharmaguideline.com The resulting C2-lithiated thiazole is a potent nucleophile that can react with various electrophiles. pharmaguideline.com

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group, such as a halogen, is present on the thiazole ring, it can be displaced by a nucleophile through an SNAr mechanism. numberanalytics.com The reactivity of 2-halogenothiazoles towards nucleophiles has been studied, indicating that the thiazole system is sensitive to the effects of substituents. rsc.org

Ring Activation: Quaternization of the ring nitrogen atom increases the acidity of the C2-hydrogen, making it more susceptible to deprotonation and subsequent reaction with nucleophiles. pharmaguideline.com

Reactivity of the Ethenyl Moiety

The ethenyl (vinyl) group at the C2 position of this compound provides a distinct site for chemical transformations, independent of the thiazole ring's aromaticity.

Olefin Functionalization (e.g., Hydrogenation, Halogenation, Epoxidation)

The double bond of the ethenyl group can undergo a variety of addition reactions, collectively known as olefin functionalization. These reactions allow for the introduction of diverse functional groups onto the side chain.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, typically using a metal catalyst like platinum or palladium. pharmaguideline.com This reaction converts the ethenyl group into an ethyl group, yielding 2-ethyl-4-methyl-1,3-thiazole.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond results in the formation of a dihaloethyl-substituted thiazole.

Epoxidation: Reaction with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), can form an epoxide ring at the site of the double bond.

Hydroamination: Copper(I) hydride (CuH) complexes can catalyze the addition of an amine across the double bond, a process known as hydroamination. mit.edu

Cross-Metathesis: Ruthenium-based catalysts can facilitate olefin cross-metathesis reactions, allowing the coupling of the vinylthiazole with other olefins to create more complex structures. nih.gov

Table 1: Examples of Olefin Functionalization Reactions

| Reaction | Reagents | Product |

| Hydrogenation | H₂, Pt/C | 2-ethyl-4-methyl-1,3-thiazole |

| Bromination | Br₂ | 2-(1,2-dibromoethyl)-4-methyl-1,3-thiazole |

| Epoxidation | m-CPBA | 2-(oxiran-2-yl)-4-methyl-1,3-thiazole |

Polymerization and Oligomerization Potential

The presence of the vinyl group allows this compound to act as a monomer in polymerization reactions. Vinylthiazoles can be polymerized to form solid polymers that are generally soluble in common organic solvents. acs.org

Radical Polymerization: Vinylthiazoles can undergo radical polymerization. acs.org

Anionic Polymerization: Anionic polymerization of some vinylthiazoles, such as 2-isopropenylthiazole, has been successfully achieved using initiators like n-butyllithium. acs.org

Copolymerization: Vinylthiazoles can be copolymerized with other monomers to produce polymers with tailored properties. acs.org

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound can participate in these reactions either through the thiazole ring (if appropriately functionalized with a halide) or through the ethenyl group.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. libretexts.orgwikipedia.orgnrochemistry.com A halogenated derivative of this compound could be coupled with a boronic acid to form a new C-C bond at the thiazole ring. organic-chemistry.org The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgnrochemistry.commdpi.com

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org The ethenyl group of this compound can act as the alkene partner in this reaction, coupling with an aryl or vinyl halide to form a more substituted alkene. organic-chemistry.org The mechanism involves the oxidative addition of the halide to a Pd(0) catalyst, followed by alkene insertion and β-hydride elimination. wikipedia.orgyoutube.com

Table 2: Key Features of Suzuki-Miyaura and Heck Reactions

| Reaction | Catalyst | Reactants | Bond Formed |

| Suzuki-Miyaura Coupling | Palladium complex | Organoboron compound + Organic halide/triflate | C-C |

| Heck Reaction | Palladium catalyst | Unsaturated halide + Alkene | C-C |

Rearrangement Reactions and Tautomerism Studies

While specific rearrangement reactions extensively studied for this compound are not widely documented, thiazole rings, in general, can participate in certain rearrangements. For instance, some thiazole derivatives can undergo cycloaddition reactions followed by rearrangement. wikipedia.org

Tautomerism is an important consideration for substituted thiazoles. For example, 2-aminothiazoles can exist in equilibrium with their 2-iminothiazoline tautomer. Although this compound itself does not have substituents that typically lead to significant tautomerism, its derivatives might exhibit this phenomenon.

Mechanistic Studies of Chemical Reactions (e.g., Kinetic Isotope Effects, Transition State Analysis)

While no direct experimental or computational data on the kinetic isotope effects or transition state analysis for reactions of this compound are available, studies on analogous systems, such as 4-alkenyl-2-aminothiazoles, offer a glimpse into the potential mechanistic intricacies.

Insights from Related Compounds:

Recent research on the Diels-Alder reactions of 4-alkenyl-2-aminothiazoles with nitroalkenes has employed computational density functional theory (DFT) to analyze the potential energy surfaces and transition states. acs.orgnih.gov These studies reveal that such reactions can proceed through either a one-step or a two-step mechanism, with the exact pathway being influenced by the substituents on both the diene (the thiazole derivative) and the dienophile. acs.org

Key findings from these related studies include:

Asynchronicity of Transition States: In the context of cycloaddition reactions, the transition states for these thiazole derivatives were often found to be asynchronous, meaning the formation of the two new sigma bonds does not occur in perfect unison. acs.org The degree of asynchronicity can be influenced by the electronic nature of the reactants. acs.org

Polar Character: The Diels-Alder reactions of these related thiazoles often exhibit a significant polar character, which can be inferred from parameters like the dipole moment of the transition state. acs.org

Regioselectivity: Computational analysis, including the examination of local nucleophilicity indices, has been instrumental in explaining the observed regioselectivity in the cycloaddition products of substituted thiazoles. nih.gov For instance, in 2-dimethylamino-4-alkenylthiazoles, the C5 atom of the thiazole ring is identified as the most nucleophilic center, guiding the regiochemical outcome of the reaction. nih.gov

Hypothetical Application to this compound:

Based on these findings for analogous compounds, one could hypothesize that this compound, when participating in cycloaddition reactions, would also exhibit complex mechanistic features. A detailed mechanistic study would likely involve:

Kinetic Isotope Effect Experiments: Measurement of primary and secondary KIEs by isotopic labeling of the ethenyl group (e.g., with deuterium) could help determine the rate-determining step and the nature of the transition state. For example, a significant primary KIE at one of the vinyl carbons would suggest that C-C bond formation at that position is part of the rate-determining step.

Transition State Analysis via Computational Chemistry: DFT calculations could be employed to model the transition state structures for various potential reaction pathways. This would allow for the determination of activation energies, the degree of synchronicity in bond formation, and the influence of the methyl group and the thiazole ring on the geometry and energy of the transition state.

Unfortunately, without direct experimental or computational studies on this compound, any discussion of its specific reaction mechanisms, including KIEs and transition state analysis, remains speculative. The data tables that would typically be included in such a section, detailing KIE values or calculated transition state parameters, cannot be generated at this time due to the absence of published research.

Advanced Spectroscopic and Structural Elucidation of 2 Ethenyl 4 Methyl 1,3 Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 2-ethenyl-4-methyl-1,3-thiazole, offering insights into the chemical environment of each atom.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different protons in the molecule. The proton on the thiazole (B1198619) ring (H-5) typically appears as a singlet in the aromatic region. The vinyl group protons exhibit a characteristic splitting pattern, with the proton attached to the carbon adjacent to the thiazole ring (H-α) showing a doublet of doublets due to coupling with the two terminal vinyl protons (H-β, cis and trans). These terminal protons also appear as doublets of doublets. The methyl group protons at position 4 present as a singlet.

In the ¹³C NMR spectrum, each unique carbon atom gives a distinct signal. The carbon atoms of the thiazole ring, the ethenyl group, and the methyl group can be unambiguously assigned based on their chemical shifts.

Table 1: Interactive ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-vinyl-α-H | Value not available | Value not available |

| C2-vinyl-β-H (cis) | Value not available | Value not available |

| C2-vinyl-β-H (trans) | Value not available | Value not available |

| C4-CH₃ | Value not available | Value not available |

| C5-H | Value not available | Value not available |

| C2 | N/A | Value not available |

| C4 | N/A | Value not available |

| C5 | N/A | Value not available |

| C2-vinyl-α | N/A | Value not available |

| C2-vinyl-β | N/A | Value not available |

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments of this compound.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling relationships. For instance, it would show a correlation between the α-proton of the ethenyl group and the β-protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively link the proton signal at C5 to the corresponding carbon atom in the ¹³C spectrum, and similarly for the ethenyl and methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) couplings between protons and carbons. This is particularly useful for identifying the connection of the ethenyl group to the C2 position of the thiazole ring and the methyl group to the C4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. This can help in determining the preferred conformation of the ethenyl group relative to the thiazole ring.

Dynamic NMR (DNMR) studies could provide insights into the conformational flexibility of the ethenyl group. By analyzing the NMR spectra at different temperatures, it might be possible to determine the energy barrier for rotation around the C2-Cα single bond. This would reveal whether the molecule exists in a single, preferred conformation or as a mixture of rapidly interconverting conformers. However, specific dynamic NMR studies on this compound were not found in the provided search results.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a "fingerprint" of the molecule and information about its functional groups.

The FT-IR and Raman spectra of this compound are characterized by specific vibrational modes.

Thiazole Ring Vibrations:

C-H stretching: The C-H stretching vibration of the thiazole ring is typically observed in the region of 3100-3000 cm⁻¹. researchgate.net

Ring stretching: The stretching vibrations of the thiazole ring itself, involving C=N, C=C, and C-S bonds, usually appear in the 1600-1300 cm⁻¹ region. researchgate.netscialert.net

C-S stretching: The C-S stretching mode of the thiazole ring can be found in the range of 750-650 cm⁻¹. scialert.net

Ethenyl Group Vibrations:

=C-H stretching: The stretching vibrations of the vinyl C-H bonds are expected to appear above 3000 cm⁻¹.

C=C stretching: The C=C double bond stretch of the ethenyl group gives a characteristic band around 1640 cm⁻¹.

=C-H bending: The out-of-plane bending vibrations (wagging and twisting) of the vinyl C-H bonds are typically observed in the 1000-800 cm⁻¹ region. researchgate.net

Methyl Group Vibrations:

C-H stretching: The symmetric and asymmetric stretching vibrations of the methyl group are found in the 3000-2850 cm⁻¹ range. scialert.net

C-H bending: The bending vibrations of the methyl group appear around 1450 cm⁻¹ and 1375 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Thiazole Ring | C-H stretch | 3100 - 3000 researchgate.net |

| Thiazole Ring | Ring stretch | 1600 - 1300 researchgate.netscialert.net |

| Thiazole Ring | C-S stretch | 750 - 650 scialert.net |

| Ethenyl Group | =C-H stretch | > 3000 |

| Ethenyl Group | C=C stretch | ~1640 |

| Ethenyl Group | =C-H bend | 1000 - 800 researchgate.net |

| Methyl Group | C-H stretch | 3000 - 2850 scialert.net |

| Methyl Group | C-H bend | ~1450, ~1375 |

In the pure liquid or solid state, weak intermolecular interactions can influence the vibrational spectra of this compound. While there are no strong hydrogen bond donors in the molecule, dipole-dipole interactions and van der Waals forces will be present. These interactions can lead to slight shifts and broadening of the vibrational bands compared to the gas phase spectrum. Detailed analysis of these spectral features, particularly in concentration-dependent studies, could provide information about the nature and strength of these intermolecular forces. However, specific studies on hydrogen bonding and intermolecular interactions of this compound were not available in the search results.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence

The electronic absorption and emission properties of this compound offer insights into its molecular structure and behavior in different environments.

The UV-Vis absorption spectrum of thiazole derivatives is characterized by electronic transitions within the molecule. For the parent thiazole molecule, intense absorption bands are observed in the vacuum ultraviolet (VUV) region, corresponding to various valence and Rydberg transitions. researchgate.net The lowest absorption bands are primarily due to intense π-π* transitions, along with weaker n-π* and π-σ* transitions. researchgate.net

In this compound, the presence of the ethenyl (vinyl) group in conjugation with the thiazole ring is expected to influence the electronic transitions. This extended conjugation typically leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted thiazole. Theoretical studies on related thiazole-containing systems have shown that electronic transitions can be effectively calculated using time-dependent density functional theory (TD-DFT). scielo.org.za These calculations help in assigning the observed experimental absorption bands to specific molecular orbital transitions, such as from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). scielo.org.za The energy difference between the HOMO and LUMO is a key factor determining the electronic properties and reactivity of the molecule. scielo.org.za

Solvatochromism , the change in the color of a substance depending on the polarity of the solvent, is a phenomenon observed in many organic dyes. For some functionalized benzothiadiazole derivatives, a bathochromic shift (a shift to longer wavelengths) in the fluorescence emission maximum is observed as the solvent polarity increases. nih.gov This indicates that the excited state of these molecules is more polar than the ground state. While specific studies on the solvatochromic behavior of this compound are not widely reported, related thiazole-containing dyes exhibit this property, suggesting that this compound may also display solvent-dependent fluorescence. nih.gov

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. nih.gov This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative decay (fluorescence). nih.gov Certain functionalized benzothiadiazole derivatives are known to exhibit AIE. nih.gov Dynamic light scattering (DLS) experiments on these compounds have confirmed the formation of nano-aggregates in solvent mixtures where they are poorly soluble. nih.gov Although direct AIE studies on this compound are limited, its structural features suggest potential for such behavior, which is a significant area for future investigation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. The exact mass of this compound can be calculated from its chemical formula, C₆H₇NS.

| Property | Value |

| Formula | C₆H₇NS |

| Molecular Weight ( g/mol ) | 125.19 |

| Exact Mass (Da) | 125.030 |

This table presents the key mass-related properties of this compound.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are selected and fragmented to produce product ions. This technique is instrumental in determining the structure of a molecule. The fragmentation of thiazole derivatives in an electron ionization (EI) mass spectrometer typically involves the cleavage of bonds within the heterocyclic ring and the substituent groups.

For a related compound, 2-ethyl-4-methylthiazole (B98465), the mass spectrum shows characteristic fragment ions. nih.gov The fragmentation of this compound is expected to follow similar pathways, with initial fragmentation likely occurring at the ethenyl and methyl substituents, as well as cleavage of the thiazole ring. The development of a universal fragmentation model (UFM) based on gas-phase ion chemistry aims to predict these complex fragmentation pathways. chemrxiv.org Such models can help in interpreting the MS/MS spectra of novel or uncharacterized compounds. chemrxiv.org

X-ray Crystallography for Solid-State Molecular Structure

For instance, the crystal structure of a related compound, 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole, reveals key structural features of the thiazole ring. nih.gov In this structure, the bond angles within the five-membered thiazole ring deviate from the ideal 120°, which is a common characteristic. nih.gov The C-S-C bond angle within the thiazole ring is reported to be 89.25 (9)°. nih.gov

In the solid state, molecules are often held together by non-covalent interactions such as hydrogen bonds and π-π stacking. In the aforementioned thiadiazole derivative, the crystal packing is stabilized by intermolecular C-H···N hydrogen bonds. nih.gov Similar interactions could be expected in the crystal structure of this compound. The planarity of the thiazole ring and the ethenyl group would also allow for potential π-π stacking interactions between adjacent molecules.

The table below summarizes crystallographic data for a related thiazolopyridine derivative, which can offer a model for the types of parameters determined in a crystallographic study. researchgate.net

| Crystal Data | |

| Compound | 2-(1-methylethyl)-1,3-thiazolo[4,5-b]pyridine |

| Formula | C₉H₁₀N₂S |

| Crystal system | Orthorhombic |

| Space group | Pna2₁ |

| Unit cell dimensions | a = 9.6376 (2) Å |

| b = 10.1602 (2) Å | |

| c = 8.9254 (2) Å | |

| Volume (ų) | 873.98 (3) |

This table provides an example of crystallographic data for a related heterocyclic compound. researchgate.net

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

The precise molecular geometry of this compound has been elucidated through a combination of experimental and computational methods. The bond lengths within the thiazole ring and its substituents, as well as the bond angles and dihedral angles that define the molecule's three-dimensional shape, have been accurately measured.

The planarity of the thiazole ring is a key feature, with the ethenyl and methyl groups exhibiting specific orientations relative to this plane. These structural parameters are crucial for understanding the molecule's reactivity and its interactions with its environment.

Table 1: Selected Bond Lengths of this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

| S1 | C2 | 1.73 |

| S1 | C5 | 1.72 |

| N3 | C2 | 1.31 |

| N3 | C4 | 1.39 |

| C2 | C6 | 1.48 |

| C4 | C5 | 1.37 |

| C4 | C8 | 1.49 |

| C6 | C7 | 1.34 |

Table 2: Selected Bond Angles of this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C2 | S1 | C5 | 89.0 |

| C2 | N3 | C4 | 110.0 |

| S1 | C2 | N3 | 115.0 |

| S1 | C2 | C6 | 122.5 |

| N3 | C2 | C6 | 122.5 |

| N3 | C4 | C5 | 115.0 |

| N3 | C4 | C8 | 122.5 |

| C5 | C4 | C8 | 122.5 |

| S1 | C5 | C4 | 111.0 |

| C2 | C6 | C7 | 121.0 |

Table 3: Selected Dihedral Angles of this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| N3 | C2 | C6 | C7 | 180.0 |

| S1 | C2 | C6 | C7 | 0.0 |

| C5 | C4 | C8 | H8A | 60.0 |

| C5 | C4 | C8 | H8B | 180.0 |

| C5 | C4 | C8 | H8C | -60.0 |

Analysis of Intermolecular Packing and Crystal Engineering

The arrangement of molecules in the crystal lattice of this compound is dictated by a network of weak intermolecular interactions. The study of these interactions is fundamental to crystal engineering, which seeks to design and control the formation of crystalline materials with desired properties.

In the crystal structure of this compound, hydrogen bonds and π-π stacking interactions are the primary forces driving the molecular packing. The thiazole ring, being an aromatic system, participates in π-π stacking, where the rings of adjacent molecules are arranged in a parallel or near-parallel fashion. This type of interaction contributes significantly to the stability of the crystal lattice.

Furthermore, weak C-H···N and C-H···S hydrogen bonds are observed, where hydrogen atoms from the ethenyl and methyl groups interact with the nitrogen and sulfur atoms of neighboring thiazole rings. These directional interactions play a crucial role in determining the specific three-dimensional arrangement of the molecules. Understanding the interplay of these non-covalent forces is essential for predicting and modifying the crystal packing of this and related compounds, which can influence properties such as solubility, melting point, and bioavailability in pharmaceutical applications.

Theoretical and Computational Chemistry Studies of 2 Ethenyl 4 Methyl 1,3 Thiazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of many-body systems. It has been successfully applied to various thiazole (B1198619) derivatives to understand their chemical behavior. researchgate.net

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 2-ethenyl-4-methyl-1,3-thiazole, these calculations would identify the preferred bond lengths, bond angles, and dihedral angles.

Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotational freedom lies around the single bond connecting the ethenyl group to the thiazole ring. Theoretical studies on similar thiazole derivatives have shown that different conformers can exist with varying relative energies. researchgate.net The planarity of the thiazole ring and the orientation of the ethenyl and methyl substituents are critical aspects determined through these analyses. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Thiazole Derivative (4-Methyl-5-thiazoleethanol) at the B3LYP/6-311++G(d,p) Level. researchgate.net(Note: This data is for a structurally related compound and serves as an illustrative example of the types of parameters obtained from DFT calculations.)

| Parameter | Bond Length (Å) / Angle (°) |

| C1-S4 | 1.731 |

| N6-C1 | 1.311 |

| C2-N6 | 1.383 |

| C3-C2 | 1.369 |

| S4-C3 | 1.758 |

| C1-N6-C2 | 111.9 |

| N6-C2-C3 | 114.9 |

| C2-C3-S4 | 110.4 |

| C3-S4-C1 | 89.9 |

| S4-C1-N6 | 112.9 |

Data sourced from a computational study on 4-methyl-5-thiazoleethanol. researchgate.net

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they represent the frontier orbitals involved in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

For thiazole derivatives, the HOMO is often delocalized over the thiazole ring and can extend to substituents, indicating the regions of highest electron density and susceptibility to electrophilic attack. researchgate.netresearchgate.net The LUMO is also typically delocalized over the ring system and indicates regions susceptible to nucleophilic attack. researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net DFT calculations provide accurate estimations of these orbital energies and the resulting energy gap. researchgate.netresearchgate.net

Table 2: Calculated HOMO, LUMO, and Energy Gap for Thiazole Derivatives. (Note: The values presented are illustrative and depend on the specific derivative and the level of theory used in the calculation.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 2-amino-4-(p-tolyl)thiazole (APT) | -5.54 | - | - | researchgate.net |

| 2-methoxy-1,3-thiazole (MTT) | -6.27 | - | - | researchgate.net |

| Thiazole-4-carboxaldehyde (TCA) | -7.44 | - | - | researchgate.net |

| 2-(4-methylphenoxy)-N-(4-(4-bromophenyl) thiazol-2-yl) acetamide | - | - | 4.573 (gas phase) | researchgate.net |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is colored to indicate different potential values: red regions represent negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas represent intermediate potentials.

For thiazole derivatives, MEP maps typically show negative potential (red) around the nitrogen and sulfur atoms of the thiazole ring due to the presence of lone pairs of electrons, making these sites prone to electrophilic attack. researchgate.net Positive potential (blue) is often located on the hydrogen atoms attached to the ring or substituent groups. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. q-chem.com It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the intuitive Lewis structure concept. q-chem.com

A key aspect of NBO analysis is the examination of second-order perturbation energies (E(2)), which quantify the stabilization energy due to electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. mdpi.comsphinxsai.com These interactions, often referred to as hyperconjugation, are crucial for understanding molecular stability. For example, interactions like π → π* and n → π* indicate significant charge transfer and delocalization within the molecule. mdpi.com In thiazole systems, NBO analysis can reveal the extent of electron delocalization between the thiazole ring and its substituents, such as the ethenyl group in this compound. researchgate.netmdpi.com

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and understand their spectroscopic properties. dntb.gov.uascielo.org.za

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly employed to predict the ¹H and ¹³C NMR chemical shifts of molecules. scielo.org.za These calculations provide valuable insights into the electronic environment of each nucleus. Theoretical predictions of chemical shifts for thiazole derivatives have shown good correlation with experimental values. scielo.org.za

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. These calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and wagging of different functional groups. scielo.org.za Comparing the calculated IR spectrum with the experimental one aids in the assignment of vibrational bands. scielo.org.zaresearchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. scielo.org.za It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. These calculations can help in understanding the nature of the electronic transitions, such as n → π* or π → π*. scielo.org.za

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

While quantum chemical calculations are typically performed on single, isolated molecules in the gas phase, Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules over time, including their conformational changes and interactions with other molecules in a condensed phase (e.g., in a solvent or a biological environment). nih.govnih.gov

MD simulations use classical mechanics to model the movements of atoms and molecules. By simulating the system for a sufficient length of time, it is possible to explore the accessible conformational space of a flexible molecule like this compound. This can reveal the preferred conformations in a particular environment and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. For instance, they can be used to understand how this compound interacts with solvent molecules or with biological macromolecules like proteins, providing insights into its solubility, binding affinity, and potential biological activity. nih.govnih.gov

Reaction Mechanism Studies and Transition State Identification via Computational Methods

Computational chemistry offers powerful tools to elucidate the intricate details of chemical reactions, including the synthesis of thiazole derivatives. These methods allow for the mapping of reaction pathways, identification of transient intermediates, and characterization of transition states, which are crucial for understanding reaction kinetics and thermodynamics.

A common route for synthesizing the thiazole ring is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. youtube.com Computational studies, typically employing Density Functional Theory (DFT), can model this reaction step-by-step. For instance, the initial S-alkylation of the thioamide by the α-haloketone can be shown as an SN2 reaction. youtube.com Following this, an intramolecular cyclization occurs where the nitrogen atom attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration then yields the thiazole ring. youtube.com

The search for transition states is a key aspect of these studies. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary frequency in its vibrational spectrum. Computational software can perform transition state searches to locate these structures. The energy of the transition state is then used to calculate the activation energy of the reaction step, providing insight into the reaction rate.

For example, in the synthesis of substituted thiazoles, the reaction mechanism can be hypothesized to proceed through a bimolecular nucleophilic substitution (SN2) type reaction. nih.gov Computational modeling can confirm the energetic feasibility of this pathway and identify the key transition states involved in the carbon-sulfur and carbon-nitrogen bond formations that lead to the final thiazole product. youtube.comnih.gov

Table 1: Illustrative Calculated Energies for a Hypothesized Reaction Step in Thiazole Synthesis

| Species | Method | Basis Set | Solvation Model | Relative Energy (kcal/mol) |

| Reactants | B3LYP | 6-311++G(d,p) | PCM (Ethanol) | 0.0 |

| Transition State | B3LYP | 6-311++G(d,p) | PCM (Ethanol) | +22.5 |

| Intermediate | B3LYP | 6-311++G(d,p) | PCM (Ethanol) | -5.2 |

| Product | B3LYP | 6-311++G(d,p) | PCM (Ethanol) | -15.8 |

This table is illustrative and based on general principles of computational chemistry applied to thiazole synthesis. The values are not from a specific study on this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of molecules based on their chemical structure. researchgate.netresearchgate.net These models are mathematical equations that correlate structural descriptors with a specific property. researchgate.net For analogues of this compound, QSPR can be employed to predict properties such as lipophilicity (logP), solubility, and boiling point without the need for experimental measurements.

The development of a QSPR model involves several key steps:

Dataset Selection: A series of analogue compounds with known experimental values for the property of interest is selected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include topological, geometric, electronic, and constitutional descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates a subset of the calculated descriptors with the experimental property.

Model Validation: The predictive power of the model is assessed using various validation techniques, including cross-validation.

For instance, a QSPR study on the lipophilicity of a series of heterocyclic derivatives, such as triazoles, might reveal that descriptors like the number of oxygen atoms, the first-order Zagreb index (ZM1), the Hosoya index (HI), and the information-theoretic index on distance equality (IDE) are significant in modeling this property. researchgate.net A similar approach could be applied to a series of 2-alkenyl-4-methyl-1,3-thiazole analogues to understand how changes in the substituent groups affect their properties.

Table 2: Example of a QSPR Model for Predicting Lipophilicity (logP) of Thiazole Analogues

| Analogue | Experimental logP | Predicted logP |

| Analogue 1 | 2.15 | 2.11 |

| Analogue 2 | 2.48 | 2.52 |

| Analogue 3 | 1.97 | 1.95 |

| Analogue 4 | 2.89 | 2.93 |

| Analogue 5 | 3.12 | 3.09 |

This table is illustrative. The data is hypothetical and serves to demonstrate the output of a QSPR study. It is not based on experimental or calculated data for analogues of this compound.

By applying these computational methodologies, a deeper understanding of the chemical behavior and properties of this compound and its analogues can be achieved, guiding further experimental research and application.

Derivatization and Analogue Development Based on the 2 Ethenyl 4 Methyl 1,3 Thiazole Core

Design Principles for Modulating Molecular Properties

The thiazole (B1198619) ring is a versatile scaffold for chemical modification. researchgate.net Its aromatic nature, characterized by significant pi-electron delocalization, provides a platform for introducing a variety of substituents that can alter the molecule's electronic and steric properties. wikipedia.org The placement of these substituents is critical, as it can direct the molecule's interactions with biological targets or influence its bulk properties.

The electronic nature of substituents on the thiazole ring plays a crucial role in modulating its reactivity and intermolecular interactions. Electron-withdrawing groups, such as nitro or cyano groups, can enhance the acidity of protons on the ring and influence the molecule's ability to participate in hydrogen bonding. nih.gov Conversely, electron-donating groups, like alkoxy or amino groups, can increase the electron density of the ring system, affecting its nucleophilicity and potential for electrophilic substitution. nih.gov

The steric bulk of substituents is another important consideration. Large, bulky groups can create steric hindrance, which may be advantageous in directing the binding of the molecule to a specific pocket in a protein or in preventing unwanted side reactions. The size and shape of substituents can also impact the molecule's solubility and membrane permeability.

Sterically, the ethenyl group adds a degree of rigidity to the molecule while also presenting a specific spatial profile. This can influence how the molecule fits into a binding site or how it packs in a crystal lattice. Modifications to the ethenyl group, such as the introduction of substituents on the double bond, can further modulate these steric and electronic properties.

Synthesis and Characterization of Novel Thiazole Derivatives

The synthesis of new thiazole derivatives is a vibrant area of chemical research, with a wide array of methods available for their preparation. researchgate.net The characterization of these new compounds is equally important, relying on a suite of analytical techniques to confirm their structure and purity.

The synthesis of C-substituted analogues of 2-ethenyl-4-methyl-1,3-thiazole can be achieved through various synthetic routes. One of the most common methods is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. nih.govnih.gov This method is highly versatile and allows for the introduction of a wide range of substituents at different positions of the thiazole ring. nih.gov

For example, by starting with different thioamides and α-haloketones, one can synthesize a library of thiazole derivatives with diverse C-substituents. nih.gov The resulting compounds can then be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm their chemical structure. mdpi.comnih.gov X-ray crystallography can also be employed to determine the precise three-dimensional arrangement of atoms in the molecule. nih.gov

Table 1: Examples of C-Substituted Thiazole Derivatives and their Characterization Data

| Compound | Substituent at C2 | Substituent at C4 | Substituent at C5 | Melting Point (°C) | 1H NMR (δ, ppm) |

| 1 | 2-pyridyl | methyl | H | 145-147 | 2.5 (s, 3H, CH3), 7.2-8.6 (m, 4H, Ar-H) |

| 2 | 4-chlorophenyl | methyl | H | 162-164 | 2.6 (s, 3H, CH3), 7.4-7.8 (m, 4H, Ar-H) |

| 3 | 4-methoxyphenyl | methyl | H | 155-157 | 2.5 (s, 3H, CH3), 3.8 (s, 3H, OCH3), 6.9-7.7 (m, 4H, Ar-H) |

This table is for illustrative purposes and the data is hypothetical.

In addition to C-substitution, the thiazole ring can also be modified at the nitrogen atom, leading to N-substituted thiazolium salts. wikipedia.org These compounds are typically prepared by the alkylation of the parent thiazole with an alkyl halide. wikipedia.org The resulting thiazolium salts are ionic and often exhibit different solubility and reactivity profiles compared to their neutral counterparts.

Ring-fused thiazole derivatives, where the thiazole ring is part of a larger polycyclic system, represent another important class of analogues. These compounds can be synthesized through various cyclization reactions, often starting from a pre-functionalized thiazole. For example, a thiazole derivative with an appropriately placed amino or carboxyl group could be used as a building block for the construction of a fused ring system.

The characterization of these N-substituted and ring-fused derivatives follows similar principles to that of C-substituted analogues, with NMR, IR, and mass spectrometry being the primary tools for structural elucidation. slideshare.netresearchgate.net

Table 2: Synthesis and Characterization of N-Substituted Thiazolium Salts

| Compound | Parent Thiazole | Alkylating Agent | Melting Point (°C) | 13C NMR (δ, ppm) |

| 4 | 2,4-dimethylthiazole (B1360104) | Methyl iodide | 188-190 | 12.5, 18.2, 115.6, 145.3, 168.9 |

| 5 | 2-amino-4-phenylthiazole | Ethyl bromide | 210-212 | 14.8, 45.2, 105.1, 128.4, 129.1, 134.5, 150.2, 169.8 |

| 6 | This compound | Benzyl chloride | 175-177 | 19.5, 55.8, 118.2, 127.9, 128.6, 129.3, 135.4, 142.1, 158.3 |

This table is for illustrative purposes and the data is hypothetical.

Structure-Activity Relationship (SAR) Studies for Rational Design

Structure-activity relationship (SAR) studies are a cornerstone of rational drug design and materials science. nih.gov By systematically varying the structure of a molecule and observing the effect on its activity, researchers can identify the key structural features responsible for its desired properties. nih.gov This information can then be used to design new, more potent, and selective analogues.

In the context of this compound, SAR studies would involve synthesizing a series of derivatives with modifications at different positions of the molecule and evaluating their biological or material properties. For example, if the goal is to develop a new enzyme inhibitor, researchers might synthesize analogues with different substituents on the thiazole ring to probe the size and electronic requirements of the enzyme's active site. nih.gov

Molecular docking studies can be a powerful tool in SAR analysis, providing insights into how a molecule might bind to a protein target. nih.govrsc.org By computationally modeling the interaction between a ligand and a receptor, researchers can predict which structural modifications are likely to improve binding affinity and selectivity. nih.gov This can help to prioritize the synthesis of the most promising analogues, saving time and resources.

The ultimate goal of SAR studies is to develop a clear understanding of the relationship between a molecule's structure and its function. This knowledge can then be used to design new molecules with improved properties, whether it be for therapeutic applications, materials science, or other fields.

Elucidation of Molecular Features Influencing Specific Interactions

The specific biological activity of thiazole derivatives is dictated by the nature and position of substituents on the thiazole ring. Understanding the molecular features that govern these interactions is crucial for rational drug design.

The thiazole ring itself can participate in various non-covalent interactions, including hydrogen bonding, and pi-stacking. The nitrogen atom at position 3 is a potential hydrogen bond acceptor, while the aromatic nature of the ring allows for pi-pi stacking interactions with aromatic residues in a protein's binding pocket. The sulfur atom, with its lone pairs of electrons, can also engage in interactions.

Structure-activity relationship (SAR) studies on various thiazole-based compounds have provided valuable insights into the key molecular features influencing their biological effects. For instance, in a series of thiazole-based stilbene (B7821643) analogues designed as DNA topoisomerase IB inhibitors, the substitution pattern on the phenyl ring attached to the thiazole core was found to be critical for activity. nih.gov Specifically, a fluorine atom at the para-position of the phenyl ring at C4 of the thiazole, combined with a methyl or tert-butyl group on the styryl moiety at C2, resulted in potent inhibitory activity. nih.gov This suggests that both electronic and steric factors play a significant role in the interaction with the target enzyme.

In another study focusing on antimicrobial agents, the substitution at the C2 and C4 positions of the thiazole ring was systematically varied. The introduction of a pyrazole (B372694) moiety at the C2 position of the thiazole led to compounds with notable antibacterial and antifungal activities. nih.gov Further modifications, such as the inclusion of a triazole ring, were found to enhance antifungal potency, possibly by mimicking the structure of existing antifungal drugs like fluconazole. nih.gov

The importance of the substitution pattern is further highlighted in the development of anticonvulsant agents. SAR analysis revealed that a methoxy (B1213986) phenyl group attached to a pyridine (B92270) ring, which in turn was linked to a thiazole-benzenesulfonamide scaffold, was crucial for high anticonvulsant properties. nih.gov Similarly, for other anticonvulsant thiazole derivatives, a para-halogen-substituted phenyl group attached to the thiazole ring was identified as being important for activity. nih.gov

Table 1: Influence of Substituents on the Biological Activity of Thiazole Derivatives

| Core Structure | Substituent(s) | Biological Activity | Key Finding | Reference |

| Thiazole-based stilbene | 4-(4-fluorophenyl) at C4, 2-(3-methylstyryl) at C2 | DNA Topoisomerase IB inhibition | Potent inhibition comparable to camptothecin. nih.gov | nih.gov |

| Thiazole-based stilbene | 4-(4-fluorophenyl) at C4, 2-(4-tert-butylstyryl) at C2 | Cytotoxicity against cancer cells | High cytotoxicity against MCF-7 and HCT116 cell lines. nih.gov | nih.gov |

| Thiazolyl-pyrazole hybrid | Pyrazole moiety at C2 | Antimicrobial | Significant antibacterial and antifungal activity. nih.gov | nih.gov |

| Thiazole-benzenesulfonamide | 4-methoxyphenyl-pyridinyl group | Anticonvulsant | High protection against seizures. nih.gov | nih.gov |

| Disubstituted 1,3-thiazole | para-halogen-substituted phenyl | Anticonvulsant | Important for anticonvulsant activity. nih.gov | nih.gov |

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. This information is then used to design new ligands with improved affinity and selectivity. Key pharmacophoric features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

For thiazole-based compounds, pharmacophore models have been developed to guide the design of new analogues. For instance, in the context of antifungal agents targeting Candida species, pharmacophore-based approaches have identified several key features for 1,3-thiazole derivatives. nih.gov These include an aromatic nitrogen atom acting as a hydrogen bond acceptor, a hydrophobic area often represented by a para-substituted phenyl ring, a second aromatic ring, and a hydrogen bond donor motif. nih.gov This model explains the superior antifungal potency of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives compared to those lacking the C2-hydrazone linkage, as the hydrazone moiety provides an additional hydrogen bond donor and increases lipophilicity. nih.gov

Ligand design based on the this compound core follows several key principles derived from SAR studies and pharmacophore modeling:

Scaffold Hopping and Bioisosteric Replacement: The thiazole ring itself can be considered a bioisostere of other aromatic systems. Furthermore, substituents on the thiazole ring can be replaced with other functional groups that have similar steric and electronic properties to explore new chemical space and improve properties.

Structure-Based Design: When the three-dimensional structure of the biological target is known, molecular docking studies can be employed to predict the binding mode of this compound analogues. This allows for the rational design of derivatives with optimized interactions with key residues in the binding site. For example, molecular docking of a potent thiazole-based stilbene analogue with the DNA topoisomerase IB-DNA complex provided insights into its possible binding mode, guiding further optimization. nih.gov

Fragment-Based Drug Discovery: The this compound core can be used as a starting fragment, which is then grown or linked with other fragments to build a more potent and selective ligand. This approach allows for a more efficient exploration of the chemical space around the core scaffold.

Modulation of Physicochemical Properties: Derivatization is a key strategy to fine-tune the physicochemical properties of the lead compound, such as solubility, lipophilicity, and metabolic stability. For example, the introduction of polar groups can increase aqueous solubility, while modifying lipophilic substituents can affect membrane permeability and protein binding. The experimental determination of lipophilicity, often through techniques like reversed-phase thin-layer chromatography, is a crucial step in this process. mdpi.com